3,N(4)-Propanodeoxycytidine 5'-monophosphate 3,N(4)-Propanodeoxycytidine 5'-monophosphate
Brand Name: Vulcanchem
CAS No.: 121730-59-4
VCID: VC20859488
InChI: InChI=1S/C12H20N3O7P/c13-12-2-1-4-15(12)11(17)14(5-3-12)10-6-8(16)9(22-10)7-21-23(18,19)20/h3,5,8-10,16H,1-2,4,6-7,13H2,(H2,18,19,20)/t8-,9+,10+,12?/m0/s1
SMILES: C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N
Molecular Formula: C12H20N3O7P
Molecular Weight: 349.28 g/mol

3,N(4)-Propanodeoxycytidine 5'-monophosphate

CAS No.: 121730-59-4

Cat. No.: VC20859488

Molecular Formula: C12H20N3O7P

Molecular Weight: 349.28 g/mol

* For research use only. Not for human or veterinary use.

3,N(4)-Propanodeoxycytidine 5'-monophosphate - 121730-59-4

Specification

CAS No. 121730-59-4
Molecular Formula C12H20N3O7P
Molecular Weight 349.28 g/mol
IUPAC Name [(2R,3S,5R)-5-(4a-amino-1-oxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-2-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C12H20N3O7P/c13-12-2-1-4-15(12)11(17)14(5-3-12)10-6-8(16)9(22-10)7-21-23(18,19)20/h3,5,8-10,16H,1-2,4,6-7,13H2,(H2,18,19,20)/t8-,9+,10+,12?/m0/s1
Standard InChI Key JQERILIWSYYMHJ-BCGUWXCSSA-N
Isomeric SMILES C1CC2(C=CN(C(=O)N2C1)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O)N
SMILES C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N
Canonical SMILES C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N

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